4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18348142
Molecular Formula: C12H6Cl2F3N
Molecular Weight: 292.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6Cl2F3N |
|---|---|
| Molecular Weight | 292.08 g/mol |
| IUPAC Name | 4-chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H |
| Standard InChI Key | OCDYETSQVOHDJU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₆Cl₂F₃N, with a molecular weight of 292.08 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 4, a 3-chlorophenyl group at position 2, and a trifluoromethyl group at position 6 of the pyridine ring .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1606977-01-8 |
| SMILES | FC(C1=CC(Cl)=CC(C2=CC=CC(Cl)=C2)=N1)(F)F |
| InChI | InChI=1S/C12H6Cl2F3N/c13-8-3-1-2-7(4-8)10-5-9(14)6-11(18-10)12(15,16)17/h1-6H |
| PubChem CID | 90112657 |
| Molecular Weight | 292.08 g/mol |
Structural Analysis
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves halogenation and cross-coupling reactions. A patent by outlines a method for analogous trifluoromethylpyridines:
-
Step 1: Chlorination of a methylpyridine precursor using Cl₂ or SOCl₂.
-
Step 2: Fluorination with HF or KF to introduce the trifluoromethyl group.
-
Step 3: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid to attach the aryl group .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination | Cl₂, FeCl₃ catalyst, 80°C | 85% |
| 2 | Fluorination | HF, SbCl₃, 110°C | 74% |
| 3 | Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68% |
Industrial Scalability
Continuous flow reactors optimize large-scale production by enhancing heat transfer and reducing side reactions . For example, vapor-phase fluorination at >300°C with iron fluoride catalysts achieves 90% efficiency .
Physicochemical Properties
Solubility and Stability
The compound is a pale yellow solid with limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like DCM and DMSO . The trifluoromethyl group increases thermal stability, with decomposition observed above 250°C.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes >250°C) |
| LogP (Octanol-Water) | 3.1 (predicted) |
| Solubility in DMSO | >50 mg/mL |
Spectroscopic Data
-
IR: Peaks at 1281 cm⁻¹ (C-F stretch), 1654 cm⁻¹ (C=N), and 1488 cm⁻¹ (aromatic C-C) .
-
¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm, with CF₃ causing deshielding .
Biological Activity and Applications
Agrochemical Uses
Trifluoromethylpyridines are key in herbicides and insecticides. The CF₃ group enhances membrane permeability, improving efficacy against resistant pests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume